2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_
Description
2'-Methoxy[1,1'-biphenyl]-2-ylamine d₃ is a deuterated analog of the non-deuterated parent compound, 2'-methoxy[1,1'-biphenyl]-2-ylamine. The deuterium (d₃) substitution replaces three hydrogen atoms in the molecule, typically at positions critical for metabolic stability or analytical detection. This compound features a biphenyl backbone with a methoxy (-OCH₃) group at the 2' position and an amine (-NH₂) group at the 2 position (Figure 1). Its molecular formula is inferred as C₁₃H₁₀D₃NO, with a molecular weight of approximately 209.28 g/mol (calculated from non-deuterated analogs) .
Deuterated compounds like this are widely used in pharmacokinetic studies, as internal standards in mass spectrometry, and to investigate isotope effects on chemical reactivity .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
202.27g/mol |
IUPAC Name |
2-[2-(trideuteriomethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H13NO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3/i1D3 |
InChI Key |
ZSGCLJMSDWOQAM-FIBGUPNXSA-N |
SMILES |
COC1=CC=CC=C1C2=CC=CC=C2N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1C2=CC=CC=C2N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs of 2'-methoxy[1,1'-biphenyl]-2-ylamine d₃, focusing on substituent positions and functional groups:
Key Observations :
- Positional Isomerism : The location of the methoxy group (e.g., 2' vs. 3') significantly impacts electronic properties and binding affinity in receptor-based studies .
- Functional Group Diversity : Replacement of the amine group with fluorine or ethynyl groups alters polarity and reactivity, influencing applications in drug design .
Physicochemical Properties
Deuteration typically reduces metabolic degradation rates due to the kinetic isotope effect. For example:
- Non-deuterated analogs like 1,1'-biphenyl-2-methoxy (MW 184.23 g/mol) exhibit logP values ~3.2, indicating moderate hydrophobicity .
- Deuterated versions may show enhanced stability in biological matrices, as seen in deuterated internal standards used in EPA/NIH mass spectrometry databases .
Research Findings and Challenges
- Synthetic Accessibility : Methoxy-substituted biphenyls are often synthesized via Ullmann or Buchwald-Hartwig couplings, but amine-functionalized variants require protective group strategies .
- Data Gaps: Limited published data on the deuterated compound necessitates extrapolation from non-deuterated analogs.
Preparation Methods
Methylation with Deuterated Methyl Iodide
2-Bromophenol is treated with deuterated methyl iodide (CD₃I) under basic conditions (K₂CO₃, DMF) to yield 2-bromo-CD₃O-benzene. This step ensures complete deuteration of the methoxy group:
Miyaura Borylation
The bromide is converted to the boronic acid via palladium-catalyzed borylation using bis(pinacolato)diboron and PdCl₂(dppf) in dioxane:
Key Data :
Suzuki-Miyaura Cross-Coupling
Coupling with Protected 2-Bromoaniline
2-Bromoacetanilide is coupled with 2-(CD₃O)C₆H₄B(OH)₂ under aqueous Suzuki conditions (Pd(OAc)₂, K₂CO₃, H₂O, 100°C):
Optimization Insights :
Deprotection of the Amine Group
Acidic Hydrolysis
The acetanilide is hydrolyzed using HCl (6 M) in ethanol/water (1:1) at reflux to yield the free amine:
Purification : Column chromatography (hexane/ethyl acetate, 3:1) affords the product in >90% purity.
Analytical Validation
Spectroscopic Characterization
Isotopic Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Deuterium Purity (%) |
|---|---|---|---|
| Suzuki Coupling | Boronic acid + 2-bromoacetanilide | 70–80 | 98–99 |
| Ullmann Coupling | Cu-mediated aryl amination | 50–60 | 95–97 |
| Direct Amination | NH₃ insertion post-biphenyl formation | 40–55 | 90–93 |
Superiority of Suzuki Route : Higher yields and isotopic purity due to mild conditions and efficient Pd catalysis.
Challenges and Mitigation Strategies
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